1-(8-Methylquinoxalin-5-yl)ethan-1-one
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Overview
Description
1-(8-Methylquinoxalin-5-yl)ethan-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C11H10N2O and a molecular weight of 186.20 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methylquinoxalin-5-yl)ethan-1-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The reaction conditions may vary depending on the specific reagents and desired purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Green chemistry principles are often adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(8-Methylquinoxalin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1-(8-Methylquinoxalin-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(8-Methylquinoxalin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 1-(8-Methylquinoxalin-5-yl)ethan-1-one, known for its diverse pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: A nitrogen-containing heterocyclic compound with various pharmacological properties.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(8-methylquinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-7-3-4-9(8(2)14)11-10(7)12-5-6-13-11/h3-6H,1-2H3 |
InChI Key |
WGRGVBUVEUFSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)C)N=CC=N2 |
Origin of Product |
United States |
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